(Z)-(1-Bromo-2-phenylvinyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(1-Bromo-2-phenylvinyl)trimethylsilane: is an organosilicon compound with the molecular formula C11H15BrSi and a molecular weight of 255.22 g/mol . This compound is characterized by the presence of a bromine atom, a phenyl group, and a trimethylsilyl group attached to a vinyl moiety. It is commonly used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane typically involves the reaction of (Z)-1-bromo-2-phenylethene with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as distillation and chromatography to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as , , or .
Oxidation Reactions: The compound can be oxidized to form corresponding or using oxidizing agents like or .
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride , leading to the formation of alkanes or alcohols .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: m-Chloroperbenzoic acid, pyridinium chlorochromate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Substitution Products: Amines, ethers, thioethers
Oxidation Products: Epoxides, aldehydes
Reduction Products: Alkanes, alcohols
Wissenschaftliche Forschungsanwendungen
Chemistry:
In organic synthesis, (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions , where it serves as a precursor to various aryl- and vinyl-substituted compounds .
Biology and Medicine:
pharmaceutical intermediates and bioactive molecules . .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is employed in the synthesis of polymers and resins with unique properties, as well as in the manufacture of silicon-based materials .
Wirkmechanismus
The mechanism of action of (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the vinyl group. These reactive sites allow the compound to undergo nucleophilic substitution , oxidation , and reduction reactions, leading to the formation of diverse products .
Molecular Targets and Pathways:
In biological systems, the compound can interact with enzymes and receptors through its functional groups, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
- (E)-(1-Bromo-2-phenylvinyl)trimethylsilane
- (Z)-(1-Chloro-2-phenylvinyl)trimethylsilane
- (Z)-(1-Bromo-2-phenylvinyl)triethylsilane
Comparison:
- (E)-(1-Bromo-2-phenylvinyl)trimethylsilane: This compound is the E-isomer of (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane and has different stereochemistry , which can lead to variations in reactivity and selectivity in chemical reactions .
- (Z)-(1-Chloro-2-phenylvinyl)trimethylsilane: The presence of a chlorine atom instead of bromine affects the compound’s reactivity and reaction conditions , making it less reactive in certain substitution reactions .
- (Z)-(1-Bromo-2-phenylvinyl)triethylsilane: The substitution of trimethylsilyl with triethylsilyl groups can influence the compound’s steric properties and solubility , impacting its use in specific applications .
Uniqueness:
This compound is unique due to its combination of reactive sites and stereochemistry , making it a versatile compound in organic synthesis and various scientific research applications .
Eigenschaften
Molekularformel |
C11H15BrSi |
---|---|
Molekulargewicht |
255.23 g/mol |
IUPAC-Name |
[(Z)-1-bromo-2-phenylethenyl]-trimethylsilane |
InChI |
InChI=1S/C11H15BrSi/c1-13(2,3)11(12)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+ |
InChI-Schlüssel |
BJQQXASWOZWVLL-PKNBQFBNSA-N |
Isomerische SMILES |
C[Si](C)(C)/C(=C/C1=CC=CC=C1)/Br |
Kanonische SMILES |
C[Si](C)(C)C(=CC1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.